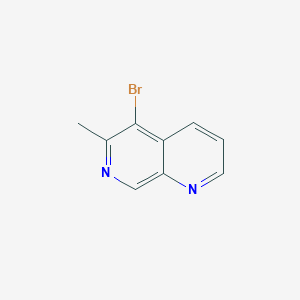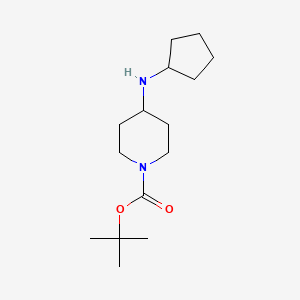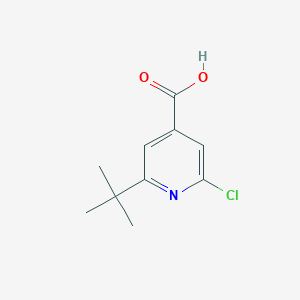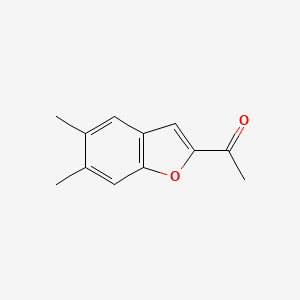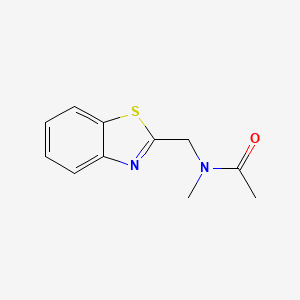
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide
Vue d'ensemble
Description
“N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of organic compounds that are widely used in various fields due to their pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole compounds can be achieved through various synthetic pathways. One such method involves the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . Another method involves the condensation of 2-aminobenzenethiol with aldehydes .Molecular Structure Analysis
The molecular structure of benzothiazole compounds has been determined through various methods. For example, the crystal structure of a similar compound, “N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine”, was found to crystallize in a monoclinic P2 1/c structure .Chemical Reactions Analysis
Benzothiazole compounds can undergo various chemical reactions. For instance, they can be synthesized via cyclization of 2-aminothiophenols with CO2 . They can also be created using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperatures .Applications De Recherche Scientifique
Therapeutic Potential and Chemotherapeutic Agents
Benzothiazole derivatives are noted for their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Some benzothiazole derivatives are in clinical use for treating various diseases. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment due to its potential antitumor agents. This highlights the increasing importance of the benzothiazole nucleus in drug discovery, offering a structural simplicity and ease of synthesis that facilitates the development of new chemical entities for market progression (Kamal, Hussaini, & Malik, 2015).
Structural Activity Relationship in Medicinal Chemistry
The benzothiazole scaffold is a crucial structure in many natural and synthetic bioactive molecules. It has been associated with a variety of pharmacological activities, such as antiviral, antimicrobial, anti-allergic, anti-diabetic, and anti-cancer activities. This versatility is attributed to the unique methine center in the thiazole ring, making benzothiazole derivatives significant in medicinal chemistry. Their activities have been shown to enhance with specific substitutions, demonstrating the scaffold's importance in the development of pharmacologically active compounds (Bhat & Belagali, 2020).
Comprehensive Review of Benzothiazole-based Molecules
Benzothiazole (BTA) derivatives exhibit a broad spectrum of pharmacological properties, making them a focus of increasing research activity in medicinal chemistry. The diversity of pharmacological activity in individual BTA derivatives suggests this compound class is undeniably interesting for the development of new therapeutic agents. Numerous BTA-based compounds as clinical drugs are used to treat various diseases, indicating the efficacy and potential of this scaffold in producing less toxic and more active drugs (Keri, Patil, Patil, & Budagumpi, 2015).
Recent Advances and Potential Chemotherapeutics
Recent years have seen 2-arylbenzothiazoles emerge as important pharmacophores in the development of antitumor agents. The promising biological profile of benzothiazole derivatives, combined with their synthetic accessibility, has been attractive for the design and development of new potential chemotherapeutics. This indicates a significant opportunity for further development of benzothiazole-based compounds as drug candidates, with a focus on their anticancer activity and potential synergistic effects when used in combination with other drugs (Ahmed et al., 2012).
Orientations Futures
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods for benzothiazole compounds and exploring their potential applications in various fields.
Mécanisme D'action
Target of Action
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, also known as N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide, has been found to have promising activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
It is believed that the compound interacts with its target, the dpre1 enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The disruption of arabinogalactan biosynthesis affects several biochemical pathways. Arabinogalactan is a key component of the mycobacterial cell wall and its disruption can lead to cell lysis
Pharmacokinetics
A study has shown that similar benzothiazole derivatives have favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, and their impact on bioavailability, are areas of ongoing research.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinogalactan, the compound affects the integrity of the mycobacterial cell wall, leading to cell lysis .
Analyse Biochimique
Biochemical Properties
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the survival of healthy cells . Furthermore, this compound impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At high doses, it can exhibit toxic effects, including inducing apoptosis and causing damage to vital organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For instance, the compound has been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For example, it has been observed to interact with membrane transporters, facilitating its uptake into cells and distribution to various organelles . The compound’s distribution can influence its efficacy and toxicity, as it determines the concentration of the compound at its site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biological activity, as it determines the interactions with its target biomolecules .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(14)13(2)7-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URACTGLOQGWJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






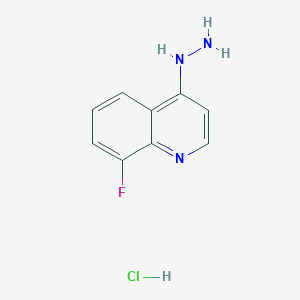



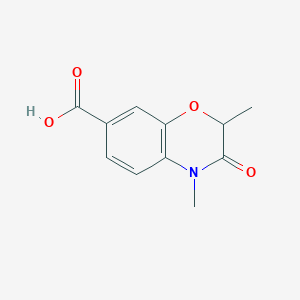
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)
